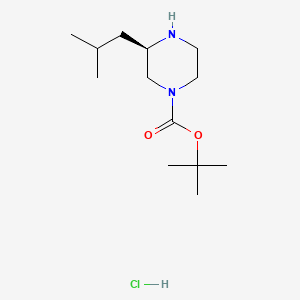

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Descripción general

Descripción

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2. It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in scientific research and industrial applications due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-isobutylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

- (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Uniqueness

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific tert-butyl and isobutyl substituents, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various research and industrial applications.

Actividad Biológica

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₇ClN₂O₂

- Molecular Weight : 270.82 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) pharmacology.

This compound is thought to exert its biological effects through several mechanisms:

- Receptor Modulation : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission by breaking down acetylcholine .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperazine may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Pharmacological Properties

The pharmacological profile of this compound suggests several therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin pathways, making them candidates for antidepressant development.

- Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties, which may be relevant in anxiety disorders.

- Potential Anticancer Activity : Some studies have explored the use of piperazine derivatives in cancer therapy, focusing on their ability to modulate cell signaling pathways involved in tumor growth.

Case Study 1: Antidepressant Effects

A study investigating the antidepressant potential of piperazine derivatives found that this compound significantly increased serotonin levels in animal models. This effect was associated with improved behavioral outcomes in tests designed to measure depression-like symptoms.

Case Study 2: Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes, thereby reducing cellular apoptosis.

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIFVAVTYMLAU-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662481 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217469-14-1 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.